molecular formula C9H12ClN3O4 B1669696 4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 32387-56-7

4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B1669696
CAS No.: 32387-56-7
M. Wt: 261.66 g/mol
InChI Key: NGGRGTWYSXYVDK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cytochlor, a small molecule drug , has been used in trials studying the treatment of Head and Neck Cancer and Brain and Central Nervous System Tumors .

Mode of Action

It is known that cytochlor is an analog of cytidine , which can be used as a radiosensitizer and exhibits antitumor activity . Radiosensitizers are drugs that make tumor cells more sensitive to radiation therapy .

Biochemical Pathways

Given its role as a radiosensitizer and its antitumor activity , it is likely that Cytochlor interacts with pathways related to DNA damage and repair, cell cycle regulation, and apoptosis

Result of Action

Given its use as a radiosensitizer , it is likely that Cytochlor enhances the damaging effects of radiation on tumor cells, leading to increased cell death and potentially slowing tumor growth.

Biochemical Analysis

Cellular Effects

Cytochlor has been shown to affect various types of cells and cellular processes. In cancer cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Cytochlor’s impact on cell signaling pathways includes modulation of pathways involved in cell proliferation and apoptosis. Additionally, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and metabolic processes. Cytochlor’s influence on cellular metabolism includes changes in glycolysis and oxidative phosphorylation, which are critical for cancer cell survival and growth.

Molecular Mechanism

The molecular mechanism of Cytochlor involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Cytochlor binds to specific enzymes involved in nucleotide metabolism, inhibiting their activity and thereby affecting DNA synthesis and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Additionally, Cytochlor can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cytochlor change over time due to its stability, degradation, and long-term effects on cellular function . Cytochlor is relatively stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially affecting its efficacy. Long-term exposure to Cytochlor in in vitro and in vivo studies has shown that it can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of Cytochlor vary with different dosages in animal models . At low doses, Cytochlor can effectively inhibit tumor growth without causing significant toxicity. At high doses, Cytochlor can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.

Metabolic Pathways

Cytochlor is involved in several metabolic pathways, including nucleotide metabolism and glycolysis . It interacts with enzymes such as thymidine kinase and ribonucleotide reductase, which are critical for DNA synthesis and repair. Cytochlor’s effects on metabolic flux and metabolite levels include alterations in the levels of nucleotides and intermediates of glycolysis, which can impact cell proliferation and survival.

Transport and Distribution

Cytochlor is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be taken up by cells via nucleoside transporters and distributed to various cellular compartments. Cytochlor’s localization and accumulation within cells can affect its activity and efficacy, with higher concentrations in cancer cells leading to more pronounced therapeutic effects.

Subcellular Localization

The subcellular localization of Cytochlor is critical for its activity and function . Cytochlor is primarily localized in the nucleus, where it interacts with DNA and enzymes involved in nucleotide metabolism. This localization is facilitated by targeting signals and post-translational modifications that direct Cytochlor to the nucleus. The accumulation of Cytochlor in the nucleus allows it to effectively inhibit DNA synthesis and repair, leading to the induction of apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytochlor involves the chemical modification of Cytidine. One common method includes the chlorination of Cytidine to produce Cytochlor. This process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure the selective chlorination of the molecule.

Industrial Production Methods

Industrial production of Cytochlor follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cytochlor undergoes several types of chemical reactions, including:

    Oxidation: Cytochlor can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Cytochlor into its reduced forms.

    Substitution: Cytochlor can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cytochlor can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.

Scientific Research Applications

Cytochlor has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cytochlor is similar to other pyrimidine nucleosides, such as Cytidine and 5-Fluorouracil. its unique chlorinated structure gives it distinct properties, particularly its radiosensitizing and antitumor activities. Similar compounds include:

    Cytidine: A naturally occurring nucleoside involved in cellular metabolism.

    5-Fluorouracil: A widely used chemotherapeutic agent with antitumor activity.

    Gemcitabine: Another nucleoside analog used in cancer treatment.

Cytochlor’s uniqueness lies in its ability to enhance the effects of radiation therapy, making it a valuable tool in the treatment of certain cancers .

Properties

IUPAC Name

4-amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRGTWYSXYVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32387-56-7
Record name CYTOCHLOR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 3
4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 4
4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 5
4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 6
4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

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